molecular formula C16H15ClN2O2 B1226403 8-Chlororugulovasine A CAS No. 59787-45-0

8-Chlororugulovasine A

Cat. No. B1226403
CAS RN: 59787-45-0
M. Wt: 302.75 g/mol
InChI Key: SDYOUVJWVNBXPX-BLLLJJGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chlororugulovasine A is a natural product found in Talaromyces islandicus with data available.

Scientific Research Applications

1. Optimization in Homogeneous Liquid-Liquid Extraction

8-Chlororugulovasine A, as part of the chloro-quinoline group, is associated with the optimization of homogeneous liquid-liquid extraction processes. This involves the extraction of specific ions, like copper (II), using a ternary solvent system, which can be relevant in environmental and analytical chemistry (Farajzadeh et al., 2009).

2. Ethnopharmacological Applications

8-Chlororugulovasine A, by virtue of its chemical structure, may find relevance in ethnopharmacology. While the compound itself may not have been directly studied, its structural relatives in the quinoline family are often part of traditional medicine research, contributing to the understanding of anti-inflammatory properties of various plants (Vogl et al., 2013).

3. Study in Yeast Growth and Herbicide Interference

Chloro-substituted compounds, like 8-Chlororugulovasine A, have been studied for their interaction with yeast growth, especially in the context of herbicide action. The research provides insights into the biochemical pathways influenced by chloro-substituted compounds in yeast cells (Hilton et al., 1958).

4. Application in Analytical Chemistry

Compounds similar to 8-Chlororugulovasine A, like 8-chlorotheophylline, are utilized in analytical chemistry for the simultaneous measurement of other compounds, such as acetaminophen and salicylate in plasma. This indicates potential uses in pharmaceutical analysis (Miceli et al., 1979).

5. Inhibitory Effects on Retinal Neovascularization

8-Chlororugulovasine A might share similar properties with its analogs like 8-chloroadnosine, which has been studied for its inhibitory effects on retinal neovascularization in rabbits, indicating potential therapeutic applications in ocular diseases (Ying-jie, 2007).

6. Postharvest Conservation in Horticulture

8-Chlororugulovasine A could be relevant in horticulture for postharvest conservation, similar to 8-hydroxyquinoline. Studies in this domain explore the effects of such compounds on the durability and quality of harvested plants, like torch ginger (Fonseca et al., 2017).

7. Antioxidative Capacities in Human Lymphocytes

Compounds in the chlorophyll-related group, which includes derivatives like 8-chlororugulovasine A, have been studied for their antioxidative capacities, specifically in protecting human lymphocyte DNA from oxidative stress (Hsu et al., 2005).

8. Interaction with Bovine Serum Albumin

Research into the interaction of chlorinated compounds with proteins, such as bovine serum albumin, can inform the biological behavior of 8-Chlororugulovasine A. These studies contribute to our understanding of drug-protein interactions, potentially influencing drug design and toxicology (Zhang et al., 2011).

9. Synergistic Inhibition in Cancer Therapy

The study of 8-chloro compounds, like 8-Chlororugulovasine A, includes their use in combination with other drugs to enhance the efficacy of cancer treatments. This line of research explores the synergistic effects of these compounds in inhibiting the growth of cancer cells (Tortora et al., 1997).

10. Pharmacokinetics in Therapeutic Applications

Understanding the pharmacokinetics of 8-Chlororugulovasine A, similar to studies conducted on its analogs, is vital for its therapeutic applications. These studies inform dosage, metabolic pathways, and potential therapeutic uses (Wang et al., 2000).

properties

CAS RN

59787-45-0

Product Name

8-Chlororugulovasine A

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

(4S,5R)-8-chloro-3'-methyl-4-(methylamino)spiro[3,4-dihydro-1H-benzo[cd]indole-5,5'-furan]-2'-one

InChI

InChI=1S/C16H15ClN2O2/c1-8-6-16(21-15(8)20)10-3-4-11(17)14-13(10)9(7-19-14)5-12(16)18-2/h3-4,6-7,12,18-19H,5H2,1-2H3/t12-,16+/m0/s1

InChI Key

SDYOUVJWVNBXPX-BLLLJJGKSA-N

Isomeric SMILES

CC1=C[C@@]2([C@H](CC3=CNC4=C(C=CC2=C34)Cl)NC)OC1=O

SMILES

CC1=CC2(C(CC3=CNC4=C(C=CC2=C34)Cl)NC)OC1=O

Canonical SMILES

CC1=CC2(C(CC3=CNC4=C(C=CC2=C34)Cl)NC)OC1=O

Other CAS RN

59787-45-0

synonyms

8-chlororugulovasine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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